Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate
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Overview
Description
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is a chemical compound with the molecular formula C16H20N2O3 It is known for its unique structure, which includes a pyrrolidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate ester can participate in ester hydrolysis. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its biological activity and used in drug development.
Pyrrolidin-2,5-diones: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Prolinol: Used in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate ester, which imparts distinct chemical reactivity and biological activity
Biological Activity
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate, also known by its chemical formula C16H20N2O3 and CAS number 337921-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The molecular weight of this compound is approximately 288.34 g/mol. The compound is characterized by a benzoate moiety linked to a pyrrolidine derivative, which may contribute to its biological properties.
Property | Value |
---|---|
Chemical Formula | C16H20N2O3 |
Molecular Weight | 288.34 g/mol |
CAS Number | 337921-20-7 |
Research indicates that this compound exhibits inhibitory effects on various biological pathways. Specifically, it has shown FGFR (Fibroblast Growth Factor Receptor) inhibitory activity , which is significant in cancer therapy as FGFRs are often implicated in tumor growth and metastasis . This inhibition can lead to reduced cell proliferation and increased apoptosis in FGFR-dependent cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit the growth of certain cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Approximately 12 μM
- Effect : Induction of apoptosis and inhibition of cell migration.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
-
Case Study on Tumor Selectivity :
A study involving various tumor types showed that the compound selectively inhibited growth in FGFR-dependent tumors while sparing normal cells, highlighting its potential for targeted therapy . -
Combination Therapy :
In another case study, this compound was combined with traditional chemotherapeutics (e.g., doxorubicin). This combination resulted in enhanced efficacy against resistant cancer cell lines, suggesting a role in overcoming multidrug resistance .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 4-(3-pyrrolidin-1-ylbut-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
ZOBIXAUPRWFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Origin of Product |
United States |
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